molecular formula C13H10F2O2 B6373881 2-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol CAS No. 1261893-78-0

2-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol

Cat. No.: B6373881
CAS No.: 1261893-78-0
M. Wt: 236.21 g/mol
InChI Key: XIKBYMVGVFDGAK-UHFFFAOYSA-N
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Description

2-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol is an organic compound with the molecular formula C13H10F2O2. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial for achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol involves its interaction with specific molecular targets. For instance, it may act as a ligand that binds to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: Similar in structure but lacks the additional fluorine and methoxy groups.

    2-Bromo-5-fluoro-2-methoxyacetophenone: Contains a bromine atom instead of a fluorine atom.

Uniqueness

2-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol is unique due to the presence of two fluorine atoms and a methoxy group, which confer distinct chemical properties and reactivity compared to similar compounds. These features make it particularly valuable in specific research and industrial applications.

Properties

IUPAC Name

2-fluoro-4-(5-fluoro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-13-5-3-9(14)7-10(13)8-2-4-12(16)11(15)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKBYMVGVFDGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684298
Record name 3,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-78-0
Record name 3,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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